![molecular formula C22H23FN2O2 B4228894 3-(4-benzyl-1-piperidinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4228894.png)
3-(4-benzyl-1-piperidinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione
Übersicht
Beschreibung
3-(4-benzyl-1-piperidinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione, also known as FLB-457, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has been identified as a potent and selective dopamine D3 receptor antagonist, which makes it a promising candidate for the treatment of various neurological disorders.
Wirkmechanismus
The mechanism of action of 3-(4-benzyl-1-piperidinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione involves the inhibition of dopamine D3 receptors, which leads to the modulation of dopamine neurotransmission in the brain. This, in turn, affects the reward and motivation pathways, which are implicated in various neurological disorders.
Biochemical and Physiological Effects
3-(4-benzyl-1-piperidinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione has been shown to produce several biochemical and physiological effects, including the modulation of dopamine neurotransmission, the regulation of reward and motivation pathways, and the attenuation of drug-seeking behavior. It has also been shown to exhibit antipsychotic and antiparkinsonian effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-benzyl-1-piperidinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its high affinity and selectivity for dopamine D3 receptors, its ability to modulate dopamine neurotransmission, and its potential therapeutic applications for various neurological disorders. However, it also has some limitations, such as its poor solubility, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(4-benzyl-1-piperidinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione, including the optimization of its pharmacokinetic properties, the identification of its potential therapeutic applications in humans, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new and more potent dopamine D3 receptor antagonists based on the structure of 3-(4-benzyl-1-piperidinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione could lead to the discovery of novel therapeutics for neurological disorders.
Wissenschaftliche Forschungsanwendungen
3-(4-benzyl-1-piperidinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, such as schizophrenia, drug addiction, and Parkinson's disease. It has been shown to exhibit high affinity and selectivity for dopamine D3 receptors, which are known to play a critical role in regulating the reward and motivation pathways in the brain.
Eigenschaften
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(2-fluorophenyl)pyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c23-18-8-4-5-9-19(18)25-21(26)15-20(22(25)27)24-12-10-17(11-13-24)14-16-6-2-1-3-7-16/h1-9,17,20H,10-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVGDXLQIMSRMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.